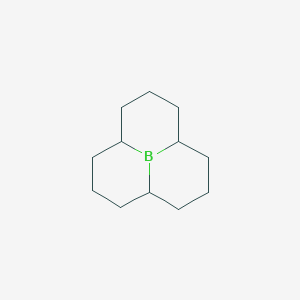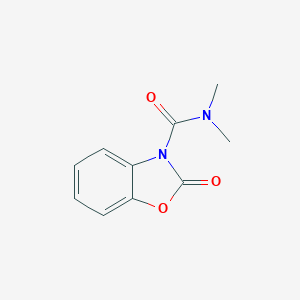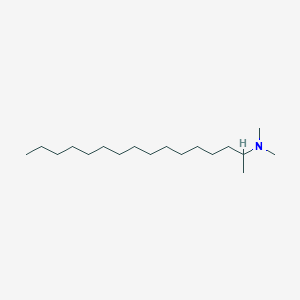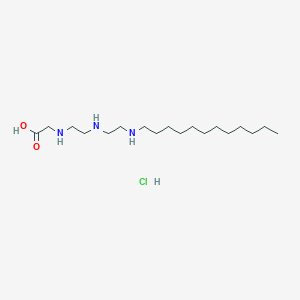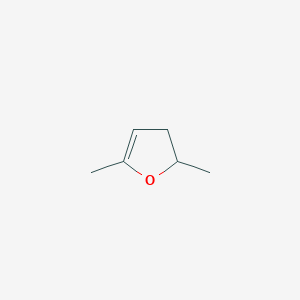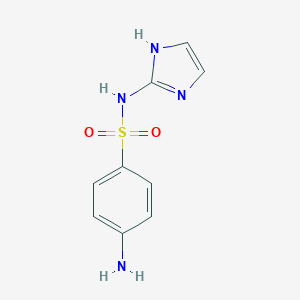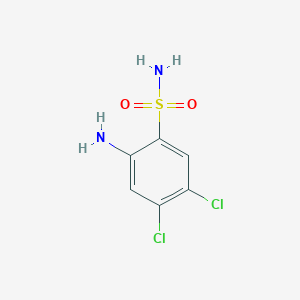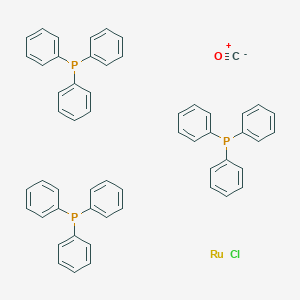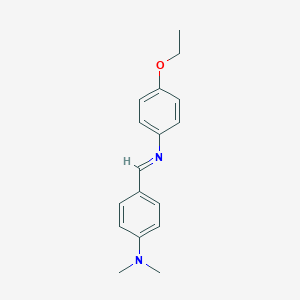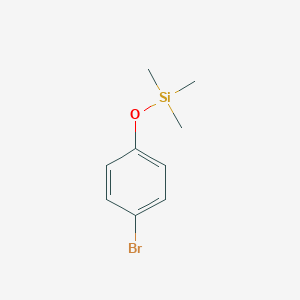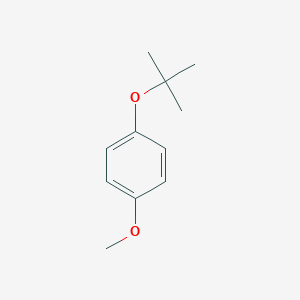
p-tert-Butoxyanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-tert-Butxyanisole (PTBA) is a chemical compound that is widely used in the scientific research community. PTBA is a white crystalline solid that is soluble in organic solvents and has a melting point of 50-53°C. PTBA is primarily used as a stabilizer and antioxidant in the food industry, but it has also found applications in scientific research due to its unique properties.
Mécanisme D'action
P-tert-Butoxyanisole stabilizes biological molecules by forming hydrogen bonds with the molecule's functional groups. This stabilizes the molecule and prevents it from denaturing or degrading. p-tert-Butoxyanisole's antioxidant properties are due to its ability to scavenge free radicals and prevent them from damaging biological molecules.
Effets Biochimiques Et Physiologiques
P-tert-Butoxyanisole has been shown to have minimal toxicity and does not have any known physiological effects on humans. However, p-tert-Butoxyanisole can interact with biological molecules and alter their function. For example, p-tert-Butoxyanisole can inhibit the activity of certain enzymes by binding to their active site.
Avantages Et Limitations Des Expériences En Laboratoire
P-tert-Butoxyanisole is a useful tool for stabilizing and protecting biological molecules in lab experiments. However, p-tert-Butoxyanisole can also interfere with certain assays and experiments. For example, p-tert-Butoxyanisole can interfere with fluorescence assays by quenching the fluorescence signal.
Orientations Futures
There are many potential future directions for p-tert-Butoxyanisole research. One area of interest is the development of new p-tert-Butoxyanisole derivatives with improved stability and antioxidant properties. Another area of interest is the use of p-tert-Butoxyanisole in drug delivery systems, where it can protect drugs from degradation and improve their bioavailability. Additionally, p-tert-Butoxyanisole could be used in the development of new diagnostic assays for disease detection.
Applications De Recherche Scientifique
P-tert-Butoxyanisole has been used in a variety of scientific research applications due to its ability to stabilize and protect biological molecules from degradation. p-tert-Butoxyanisole has been used as a stabilizer for proteins, enzymes, and DNA. p-tert-Butoxyanisole has also been used as an antioxidant in cell culture media to protect cells from oxidative stress.
Propriétés
Numéro CAS |
15360-00-6 |
|---|---|
Nom du produit |
p-tert-Butoxyanisole |
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-9(12-4)6-8-10/h5-8H,1-4H3 |
Clé InChI |
SOEWHLJEXIKEPN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)OC |
Autres numéros CAS |
15360-00-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

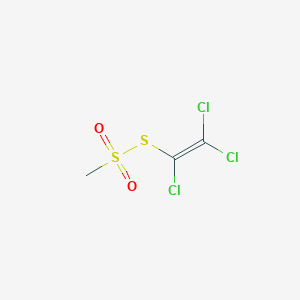
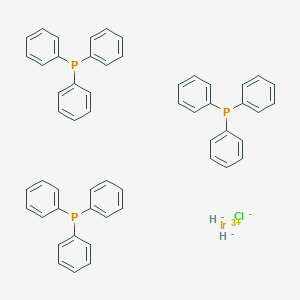
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

